molecular formula C21H27N3O4S B2784594 N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 2034589-84-7

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2784594
CAS RN: 2034589-84-7
M. Wt: 417.52
InChI Key: FZFFSVAGVPFRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide has focused on the synthesis and structural elucidation of complex molecules. For instance, the study of 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana T.G. Hartley utilized UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy for structure determination, showcasing the intricate analytical techniques applied in chemical research (Tanjung et al., 2017).

Fluorescence Sensing and Bioimaging

A novel application in the detection of ions in aqueous media is demonstrated by a multifunctional fluorescent and colorimetric receptor for Al³⁺ and CN⁻, showcasing the utility of structurally complex molecules in environmental monitoring and biological imaging. This research emphasizes the capability of such compounds in selective fluorescence response and bioimaging applications, providing a foundation for the development of sensitive diagnostic tools (Lee et al., 2014).

Chemical Modification and Detoxification

The study on the detoxification of Pseudomonas aeruginosa toxin by environmental and pathogenic bacteria illustrates the potential of related compounds in microbial interactions and the biochemical mechanisms of detoxification. This research offers insights into the metabolic diversity of bacteria and the complex interactions within polymicrobial communities, highlighting the environmental and therapeutic implications of such compounds (Thierbach et al., 2017).

Anticancer and Antimalarial Activity

Compounds with structural similarities have been evaluated for their potential in treating diseases such as cancer and malaria. For example, the synthesis and evaluation of indolequinones for NQO1 inhibition and growth inhibitory activity in cancer cells underscore the therapeutic potential of these molecules. Additionally, the synthesis of functionalized aminoquinolines and their evaluation for antiplasmodial and antifungal activity further demonstrate the broad spectrum of biological activities exhibited by such compounds (Reigan et al., 2007); (Vandekerckhove et al., 2015).

Novel Fluorophores

The development of novel fluorophores for biomedical analysis, as seen in the study of 6-Methoxy-4-quinolone, showcases the importance of these compounds in analytical chemistry and diagnostic applications. The stability and strong fluorescence across a wide pH range make such molecules invaluable in the development of fluorescent labeling reagents and probes (Hirano et al., 2004).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-21(6-9-29-10-7-21)13-22-19(26)20(27)23-16-11-14-3-2-8-24-17(25)5-4-15(12-16)18(14)24/h11-12H,2-10,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFSVAGVPFRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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